Product packaging for 6-Bromo-5-cyanopicolinic acid(Cat. No.:)

6-Bromo-5-cyanopicolinic acid

Cat. No.: B12998104
M. Wt: 227.01 g/mol
InChI Key: ZUOTZYZMSMJMLP-UHFFFAOYSA-N
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Description

6-Bromo-5-cyanopicolinic acid is a useful research compound. Its molecular formula is C7H3BrN2O2 and its molecular weight is 227.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrN2O2 B12998104 6-Bromo-5-cyanopicolinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrN2O2

Molecular Weight

227.01 g/mol

IUPAC Name

6-bromo-5-cyanopyridine-2-carboxylic acid

InChI

InChI=1S/C7H3BrN2O2/c8-6-4(3-9)1-2-5(10-6)7(11)12/h1-2H,(H,11,12)

InChI Key

ZUOTZYZMSMJMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C#N)Br)C(=O)O

Origin of Product

United States

Significance of Picolinic Acid Derivatives in Organic Synthesis and Chemical Science

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are fundamental scaffolds in organic chemistry. ontosight.aiwikipedia.org Their inherent structural features, including a pyridine (B92270) ring and a carboxylic acid group, make them versatile building blocks for more complex molecules. ontosight.ai In organic synthesis, these derivatives serve as crucial intermediates in multi-step reactions. ontosight.ai Their biological significance is also noteworthy, with research exploring their potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai The modification of the picolinic acid core with various functional groups can significantly alter its physicochemical and biological characteristics. ontosight.ai

Historical Context of Academic Research on Halogenated and Cyano Substituted Picolinic Acids

The study of halogenated and cyano-substituted picolinic acids is part of the broader historical development of pyridine (B92270) chemistry. Research into picolinic acid derivatives has been ongoing for many years, with a significant focus on their roles as ligands for metal complexes and their applications in areas like catalysis and materials science. umsl.edusci-hub.se The exploration of halogenated derivatives, in particular, has been driven by the desire to create molecules with tailored properties. For instance, the introduction of a halogen can influence a molecule's lipophilicity and its ability to interact with biological targets. vulcanchem.com Similarly, the incorporation of a cyano group has been a strategy to modulate the electronic properties and reactivity of the pyridine ring system. ekb.egacs.org Over time, the synthesis and characterization of increasingly complex substituted picolinic acids have become more sophisticated, driven by advancements in analytical techniques and synthetic methodologies. umsl.edunih.gov

Academic Relevance and Research Scope of 6 Bromo 5 Cyanopicolinic Acid

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be approached by introducing the bromo and cyano functionalities onto a pre-existing picolinic acid scaffold. These strategies hinge on the regioselective functionalization of the pyridine (B92270) ring.

Bromination Strategies for Picolinic Acid Precursors

The introduction of a bromine atom at the 6-position of a 5-cyanopicolinic acid precursor is a challenging transformation. Pyridine is an electron-deficient heterocycle, which makes electrophilic substitution reactions difficult, often requiring harsh conditions like high temperatures or the use of strong acids. youtube.com Electrophilic attack on the pyridine nitrogen can form a pyridinium salt, further deactivating the ring. youtube.com

A potential strategy involves the halogenation of pyridine N-oxides, which are more susceptible to electrophilic substitution. Another approach is a ring-opening, halogenation, and ring-closing sequence that transforms the pyridine into a more reactive azatriene intermediate, known as a Zincke imine, allowing for mild and highly regioselective halogenation. chemrxiv.org For instance, a one-pot protocol can convert pyridines into these intermediates, which then react with N-halosuccinimides before ring-closing to yield 3-halopyridines. chemrxiv.org While this method targets the 3-position, similar principles of temporary dearomatization could be adapted.

Cyanation Strategies for Picolinic Acid Precursors

Introducing a cyano group at the 5-position of a 6-bromopicolinic acid precursor can be accomplished through several established methods. Transition metal-catalyzed cyanation reactions are particularly effective. For example, nickel can catalyze the cyanation of unactivated alkyl halides using zinc cyanide (Zn(CN)₂) as the cyanide source. organic-chemistry.org Palladium-catalyzed cyanation of aryl halides using acetonitrile (B52724) has also been reported. snnu.edu.cn

A copper-mediated cyanation method using arylboronic acids and [¹¹C]HCN has been developed, which is complementary to methods that use aryl halide precursors. nih.gov This suggests that a 6-bromo-5-(boronic acid)picolinic acid intermediate could be a viable precursor for cyanation. Decarboxylative cyanation, where a carboxylic acid is converted to a nitrile, presents another potential route, although this would require a different precursor, such as a dicarboxylic acid derivative of the pyridine. chemrevlett.com

Table 1: Comparison of Selected Cyanation Methods for Pyridine Systems

Method Cyanide Source Precursor Type Key Features
Nickel-Catalyzed Zn(CN)₂ Alkyl/Aryl Halides Utilizes a less toxic cyanide source. organic-chemistry.org
Copper-Mediated [¹¹C]HCN Arylboronic Acids Applicable for radiolabeling and uses readily accessible precursors. nih.gov
C-H Cyanation Electrophilic Cyanating Reagent Pyridine Involves in-situ generation of a dihydropyridine intermediate. researchgate.net
Decarboxylative Cyanation K₄Fe(CN)₆ Carboxylic Acids Copper-mediated, suitable for electron-deficient aryl carboxylic acids. chemrevlett.com

Multicomponent Reaction Approaches for the Synthesis of Substituted Picolinic Acids

Multicomponent reactions (MCRs) offer an efficient and convergent strategy for constructing complex molecular scaffolds in a single step. nih.govbeilstein-journals.org These reactions are atom-economic and can generate significant molecular diversity. nih.gov The Hantzsch pyridine synthesis, a classic MCR, typically combines a β-keto acid, an aldehyde, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine derivative. wikipedia.org

While a specific MCR for this compound is not detailed, MCRs are widely used to generate substituted pyridines. researchgate.net For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, an MCR involving aminopyridines, isocyanides, and aldehydes, can produce imidazopyridine scaffolds that can be further modified. beilstein-journals.org Such strategies could theoretically be adapted to build the desired substituted picolinic acid ring from acyclic precursors by choosing appropriate starting materials that contain the necessary bromo and cyano functionalities or their precursors.

Precursor Synthesis and Intermediate Transformations Relevant to this compound

The synthesis of appropriately substituted precursors is critical for the success of the direct synthetic routes. This involves the preparation of halogenated pyridine carboxylic acids and the introduction of the cyano group onto pyridine systems.

Synthesis of Halogenated Pyridine Carboxylic Acid Intermediates

Halogenated picolinic acids are key intermediates. One common method for their synthesis is the oxidation of the corresponding halogenated alkylpyridines. For instance, 5-bromo-2-picolinic acid can be prepared by the oxidation of 5-bromo-2-picoline using potassium permanganate in water. google.com Similarly, picolinic acid itself can be produced by the oxidation of α-picoline. google.com This approach relies on the availability of the appropriately substituted picoline starting material.

Another route involves the catalytic reduction of dihalogenated pyridine carboxylic acids. For example, 2,6-dichloropyridine-4-carboxylic acid can be reduced with nickel in an alkaline medium to yield pyridine-4-carboxylic acid. researchgate.net Direct halogenation of the pyridine ring can also be employed, although controlling regioselectivity can be difficult. youtube.com For instance, 6-bromoquinoline can be synthesized and subsequently functionalized, indicating that similar strategies could be applied to pyridine systems. atlantis-press.com

Table 2: Examples of Synthetic Methods for Halogenated Pyridine/Quinoline Carboxylic Acids

Starting Material Reagents Product Reference
5-Bromo-2-picoline Potassium permanganate, Water 5-Bromo-2-picolinic acid google.com
6-Bromo-2-(tribromomethyl)quinoline Concentrated Sulfuric Acid, Water 6-Bromoquinoline-2-carboxylic acid chemicalbook.com
Anthranilic acid N-bromosuccinimide (NBS) 5-Bromoanthranilic acid nih.gov
2,6-Dichloropyridine-4-carboxylic acid Nickel, Alkaline medium Pyridine-4-carboxylic acid researchgate.net

Introduction of Cyano Functionality in Pyridine Systems

The cyano group is a versatile functional group in organic synthesis and can be introduced onto a pyridine ring through various methods. snnu.edu.cnekb.eg Cyanopyridines, which exist in three isomeric forms (2-, 3-, and 4-cyanopyridine), are important intermediates in the production of compounds like niacin (Vitamin B3). chempanda.com

Methods for the C-H cyanation of pyridines have been developed, offering a direct route to functionalization. researchgate.net One such method involves a tandem process where an in-situ generated dihydropyridine reacts with a cyano electrophile, showing C3-selectivity. researchgate.net The presence of the cyano group is often essential for the biological activity of many pyridine-based compounds. ekb.eg The synthesis of 2-amino-3-cyano pyridine derivatives can be achieved via multicomponent condensation reactions, highlighting the utility of MCRs in creating cyanopyridine structures. researchgate.net These general methodologies for introducing cyano groups are fundamental for synthesizing precursors needed for the final assembly of this compound.

Acylation Reactions in Brominated Picolinic Acid Synthesis

Acylation reactions, particularly the Friedel-Crafts type, are fundamental in organic synthesis for introducing an acyl group onto an aromatic ring. nih.gov In the context of synthesizing brominated picolinic acid derivatives, this reaction is crucial for building the carbon skeleton or introducing functional groups. The classic Friedel-Crafts acylation employs acid chlorides or anhydrides as acylating agents, typically with a Lewis acid catalyst. magtech.com.cn However, modern approaches often utilize carboxylic acids directly, which can be activated under strongly acidic conditions to generate the reactive acylium ion, the key electrophilic species. nih.gov

The electrophilicity of acylium ions is generally moderate, making them most effective with electron-rich aromatic systems. nih.gov For a brominated pyridine ring, which is electron-deficient, harsh reaction conditions might be necessary. An alternative strategy involves using carboxylic acids in the presence of trifluoroacetic anhydride. This method avoids the need to prepare moisture-sensitive acid chlorides and allows for easier recovery of reagents. magtech.com.cn These acylation techniques are instrumental in creating intermediates that can be further elaborated to yield the target this compound.

Catalytic Approaches in the Synthesis of Picolinic Acid Derivatives

The synthesis of complex molecules like this compound increasingly relies on sophisticated catalytic methods to enhance efficiency, selectivity, and sustainability.

Heterogeneous Catalysis in Picolinate (B1231196) and Picolinic Acid Synthesis (e.g., UiO-66(Zr)-N(CH2PO3H2)2-catalyzed methods)

Heterogeneous catalysts are favored in many industrial processes due to their ease of separation and recyclability. A notable example in the synthesis of picolinate and picolinic acid derivatives is the use of the metal-organic framework (MOF) UiO-66(Zr)-N(CH2PO3H2)2. semanticscholar.orgrsc.orgrsc.org This novel, nanoporous heterogeneous catalyst facilitates a multi-component reaction involving reagents like 2-oxopropanoic acid, ammonium acetate, malononitrile, and various aldehydes. rsc.orgnih.govresearchgate.net

The key feature of this catalyst is the presence of phosphorous acid tags, which enables the synthesis to proceed at ambient temperatures. semanticscholar.orgrsc.orgrsc.org The high thermal stability and large surface area of the MOF contribute to its catalytic efficiency. nih.gov Studies have demonstrated that UiO-66(Zr)-N(CH2PO3H2)2 is not only effective but also reusable, maintaining its structural integrity and catalytic activity over multiple cycles. nih.gov

Below is a table summarizing the optimization of reaction conditions for the synthesis of picolinate derivatives using this catalyst, based on a model reaction.

EntryCatalyst Amount (g)SolventTemperature (°C)Time (min)Yield (%)
10.005H2O2512040
20.01H2O2510065
30.015H2O258080
40.02H2O256090
50.025H2O256090
60.02Ethanol254596
70.02Methanol257085
80.02Acetonitrile259070
90.02Dichloromethane2512030
100.02Ethanol504596
110.02Ethanol804596

Data derived from a model reaction for the synthesis of picolinate and picolinic acid derivatives. nih.gov

Transition Metal-Catalyzed Functionalization for Pyridine Scaffolds (e.g., Palladium-catalyzed C-H/N-H coupling with picolinamide (B142947) directing groups)

Transition-metal catalysis is a powerful tool for the direct functionalization of C-H bonds in pyridine scaffolds, offering a more atom-economical approach compared to traditional methods. nih.govresearchgate.net Palladium (Pd) is a commonly used metal for these transformations. tdl.org A significant strategy involves the use of directing groups, which coordinate to the metal center and position it over a specific C-H bond, thereby ensuring high regioselectivity. mdpi.com

The picolinamide group is an effective bidentate directing group for such reactions. researchgate.net It can guide the palladium catalyst to functionalize a specific C-H bond, for instance, in an ortho-arylation reaction. This methodology allows for the introduction of various substituents onto the pyridine ring system. An efficient protocol has been developed for the cleavage of the picolinamide directing group after the desired functionalization has been achieved. This involves a nickel-catalyzed esterification that converts the picolinamide into a valuable N-Boc protected amine, allowing the by-product, ethyl 2-picolinate, to be recycled. researchgate.net This integrated approach of directed functionalization followed by efficient cleavage and recycling demonstrates a sophisticated and sustainable synthetic strategy. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of specifically substituted picolinic acids, such as this compound, often requires careful optimization of reaction conditions to achieve high yields and purity. While direct optimization data for this exact compound is not detailed in the provided search results, principles can be drawn from the synthesis of related brominated picolinic and quinolinic acids.

For instance, the synthesis of 5-bromo-2-picolinic acid from 5-bromo-2-picoline involves oxidation using potassium permanganate in water. google.com The optimization of this reaction involves controlling the temperature and the molar ratio of the oxidant. The reaction is typically heated to 80 °C, after which potassium permanganate is added in batches to maintain the reaction temperature between 85-90 °C for 60-100 minutes. google.com The molar ratio of 5-bromo-2-picoline to potassium permanganate is optimized to be around 1:2.5. google.com

Similarly, in substitution reactions on brominated rings, such as the synthesis of morpholinyl and piperazinyl quinolines from 6-bromo-5-nitroquinoline, microwave-assisted conditions have been shown to be effective. researchgate.netsemanticscholar.org These reactions are often carried out in the presence of a base like triethylamine, with microwave irradiation at 150 W, ramping the temperature to between 90-120 °C. researchgate.netsemanticscholar.org Such techniques could be adapted for the introduction of the cyano group in the synthesis of this compound, potentially through nucleophilic substitution of a suitable precursor. The final step would likely involve the hydrolysis of an ester or nitrile precursor to yield the carboxylic acid. google.comchemicalbook.com

A hypothetical optimization table for a key synthetic step could look as follows, drawing parallels from related syntheses.

ParameterCondition ACondition BCondition C
Precursor 5,6-dibromopicolinonitrile6-bromo-5-formylpicolinonitrile6-bromo-5-iodopicolinonitrile
Reagent CuCNNaCN, Pd catalystZn(CN)2, Pd catalyst
Solvent DMFDMSONMP
Temperature 120 °C100 °C140 °C
Time 12 h8 h10 h
Yield ModerateHighHigh

This table is a hypothetical representation of optimization parameters based on common organic synthesis strategies for related compounds.

Reaction Mechanisms of the Bromine Moiety in this compound

The bromine atom at the 6-position of the pyridine ring is a key site for various chemical transformations, including nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions (SN1 and SN2) at the Bromine Center

The pyridine ring's electron-deficient character, enhanced by the cyano and carboxylic acid groups, makes the carbon atom attached to the bromine susceptible to nucleophilic attack. wikipedia.orggcwgandhinagar.com Nucleophilic substitution on halopyridines can proceed through different mechanisms, primarily the SNAr (addition-elimination) mechanism, rather than a classical SN1 or SN2 pathway. researchgate.net

In the context of this compound, a direct SN1 reaction is highly unlikely due to the instability of the resulting aryl cation. An SN2 reaction is also not favored for sp2-hybridized carbons. Instead, nucleophilic aromatic substitution (SNAr) is the most probable mechanism. This pathway involves the initial attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing cyano group. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

The general applicability of nucleophilic aromatic substitution has been demonstrated for various halopyridines, where good yields of substituted products are obtained. tandfonline.comtandfonline.com For instance, the reaction of 2-bromopyridines with 2-aminoethanethiol hydrochloride in the presence of a base proceeds efficiently. tandfonline.comtandfonline.com It is important to note that the reaction conditions, such as the nature of the nucleophile, solvent, and temperature, can significantly influence the reaction outcome. researchgate.net

Reactivity of Bromine in Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are of immense importance in organic synthesis for the construction of complex molecules. researchgate.net

Table 1: Potential Cross-Coupling Reactions of this compound

Cross-Coupling ReactionCatalyst/ReagentsExpected Product
Suzuki Coupling Pd catalyst, Base, Boronic acid/ester6-Aryl/heteroaryl-5-cyanopicolinic acid
Stille Coupling Pd catalyst, Organostannane6-Alkyl/aryl-5-cyanopicolinic acid
Sonogashira Coupling Pd/Cu catalyst, Base, Terminal alkyne6-Alkynyl-5-cyanopicolinic acid
Buchwald-Hartwig Amination Pd catalyst, Base, Amine6-Amino-5-cyanopicolinic acid
Heck Coupling Pd catalyst, Base, Alkene6-Alkenyl-5-cyanopicolinic acid

Research on related 6-bromopyridines has shown their versatility in these transformations. For example, formate-mediated cross-electrophile reductive coupling of 6-bromopyridines with aryl iodides has been achieved using rhodium or palladium catalysts. nih.gov Stille cross-coupling reactions of secondary alkyl azastannatranes with 2-bromopyridine (B144113) have also been reported to proceed with high efficiency. nih.gov Furthermore, Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes has been successfully demonstrated. soton.ac.uk These examples underscore the potential of the bromine atom in this compound to participate in a wide array of synthetically useful cross-coupling reactions. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. uni-regensburg.de

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the pyridine ring is a defining feature of picolinic acids and significantly influences their chemical properties.

Decarboxylation Kinetics and Mechanisms in Pyridinecarboxylic Acids

Pyridinecarboxylic acids can undergo decarboxylation, typically under heating. The kinetics and mechanism of this reaction are influenced by factors such as pH and the nature of substituents on the pyridine ring. cdnsciencepub.comresearchgate.net Studies on the decarboxylation of various picolinic acids have revealed that the reaction often proceeds through the zwitterionic form of the molecule. cdnsciencepub.comcapes.gov.br

The decarboxylation rate of picolinic acids often shows a maximum at an intermediate pH. cdnsciencepub.comresearchgate.net This is attributed to the decarboxylation of the isoelectric species, which can exist as either the neutral acid or the zwitterion. It has been concluded that the zwitterion is likely the more reactive species in the decarboxylation process. cdnsciencepub.com The mechanism is thought to involve the formation of a 2-pyridyl carbanion or an ylide intermediate upon the loss of carbon dioxide. cdnsciencepub.comcapes.gov.br Both electron-withdrawing and electron-releasing substituents at the 3-position have been shown to accelerate the decarboxylation of picolinic acids, which is thought to be due to steric hindrance that reduces the coplanarity of the carboxyl group with the aromatic ring, thereby facilitating the breaking of the carbon-carbon bond. researchgate.netcapes.gov.br In the case of this compound, the strong electron-withdrawing effects of the bromo and cyano groups would be expected to influence the stability of the intermediates and thus the rate of decarboxylation.

Acid-Base Equilibria and Protonation Effects on Carboxylic Acid Reactivity

The carboxylic acid functionality imparts acidic properties to this compound. The acid-base equilibria of substituted pyridinecarboxylic acids have been studied, revealing the existence of different species in solution depending on the pH. rsc.org The pKa value of the carboxylic acid is influenced by the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the bromo and cyano groups, would be expected to increase the acidity of the carboxylic acid group compared to benzoic acid.

Reactivity of the Cyano Group in this compound

The cyano group at the 5-position is a versatile functional group that can undergo a variety of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the other functional groups on the pyridine ring.

The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the cyano group can lead to the formation of an aminomethyl group. The cyano group can also participate in cycloaddition reactions, acting as a dienophile or an enophile, although this is less common for unactivated nitriles. nih.gov

The presence of the cyano group can also influence nucleophilic substitution reactions on the pyridine ring. For instance, in tetrachloro-3-cyanopyridine, the chlorine atoms at the 2-, 4-, and 6-positions are susceptible to nucleophilic attack. researchgate.net While there is limited specific research on the reactivity of the cyano group in this compound, its general reactivity profile suggests it can be a valuable precursor for the synthesis of other functional groups. Methods for the direct cyanation of pyridine rings have also been developed, highlighting the importance of this functional group in medicinal chemistry. researchgate.net

Nucleophilic Additions to the Cyano Group

The cyano group (C≡N) in this compound is a key functional group that can undergo nucleophilic addition reactions. The carbon atom of the cyano group is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom. This allows for the attack of nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Common nucleophilic addition reactions involving nitriles include hydrolysis, reduction, and reactions with organometallic reagents. The hydrolysis of nitriles can be catalyzed by either acid or base and proceeds through an amide intermediate to yield a carboxylic acid. libretexts.orgchemistrysteps.comlumenlearning.com In the case of this compound, hydrolysis of the cyano group would lead to the formation of a dicarboxylic acid derivative.

The general mechanism for the acid-catalyzed hydrolysis of a nitrile involves the following steps:

Protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. lumenlearning.com

Nucleophilic attack by a water molecule on the nitrile carbon. lumenlearning.com

Proton transfer to form an imidic acid. chemistrysteps.com

Tautomerization of the imidic acid to form an amide. libretexts.org

Further hydrolysis of the amide to the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

Transformations of the Cyano Group to Other Functionalities

The cyano group of this compound serves as a versatile precursor for the synthesis of various other functional groups. These transformations significantly expand the synthetic utility of this scaffold.

Key transformations include:

Reduction to Amines: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This reaction proceeds via nucleophilic addition of hydride ions.

Conversion to Amides: As an intermediate in hydrolysis, amides can be isolated under controlled conditions. lumenlearning.com This transformation is valuable for introducing amide functionalities into the picolinic acid framework.

Formation of Tetrazoles: The cyano group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form tetrazole rings. This transformation is a common method for synthesizing tetrazole-containing compounds, which are important in medicinal chemistry.

Ritter Reaction: In the presence of a strong acid and a source of a stable carbocation (like a tertiary alcohol or alkene), the cyano group can undergo a Ritter reaction to form an N-alkyl amide after hydrolysis. acs.org For instance, the use of t-butyl cation under acidic conditions can lead to the formation of a t-butyl amide from a cyano substituent. acs.org

These transformations allow for the strategic modification of the 5-position of the picolinic acid ring, enabling the synthesis of a diverse range of derivatives with potentially unique chemical and biological properties.

Chelation and Coordination Chemistry of Picolinic Acid Scaffolds

Ligand Properties of the Picolinic Acid Moiety in Metal Complexation

Picolinic acid and its derivatives are well-established chelating agents in coordination chemistry. sjctni.edudergipark.org.trsemanticscholar.org The picolinic acid moiety typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. dergipark.org.trsemanticscholar.orgresearchgate.net This forms a stable five-membered chelate ring. dergipark.org.trnih.gov The formation of such chelate complexes is often more stable than complexes formed with monodentate ligands due to the chelate effect. nih.govlibretexts.org

The coordination ability of picolinic acid derivatives can be influenced by the substituents on the pyridine ring. redalyc.org Electron-donating groups can enhance the electron density on the nitrogen atom, potentially strengthening its coordination to the metal. Conversely, electron-withdrawing groups, such as the bromo and cyano groups in this compound, can decrease the basicity of the pyridine nitrogen, which may affect the stability of the resulting metal complex. redalyc.orgaip.org

The versatility of the picolinate ligand is demonstrated by its ability to form complexes with a wide range of metal ions, including transition metals and alkali metals. semanticscholar.org The resulting complexes can exhibit various coordination geometries, such as octahedral, tetrahedral, and square planar, depending on the metal ion and other ligands present. ncert.nic.inbritannica.com

Table 1: Coordination Properties of Picolinic Acid

PropertyDescription
Coordination Mode Typically bidentate (N, O-chelation) dergipark.org.trsemanticscholar.orgresearchgate.net
Chelate Ring Size 5-membered dergipark.org.trnih.gov
Common Metal Ions Cr, Zn, Mn, Cu, Fe, Mo sjctni.edu
Common Geometries Octahedral, tetrahedral, square planar ncert.nic.inbritannica.com

Influence of Metal Coordination on Reactivity

The coordination of a picolinic acid scaffold to a metal center can significantly alter its reactivity. This can manifest in several ways:

Enhanced Electrophilicity: Coordination of the pyridine nitrogen to a metal ion can increase the electron-withdrawing nature of the pyridine ring, making it more susceptible to nucleophilic attack.

Modified Acidity: The pKa of the carboxylic acid group can be affected by metal coordination.

Catalysis: Metal complexes of picolinic acid derivatives can themselves act as catalysts. For instance, zinc complexes of picolinic acid have shown catalytic activity in oxidation reactions. researchgate.net

Hydrolysis Promotion: Divalent metal ions can catalyze the hydrolysis of esters of picolinic acid. acs.org

The specific influence of metal coordination on the reactivity of this compound would depend on the nature of the metal ion and the reaction conditions. The presence of the electron-withdrawing bromo and cyano substituents would likely make the coordinated ring even more electron-deficient.

Directing Group Effects in Palladium-Catalyzed C-H Activation and Arylation

The picolinamide group, derived from picolinic acid, is a widely used and effective directing group in transition-metal-catalyzed C-H activation reactions. researchgate.netnih.gov This strategy allows for the regioselective functionalization of otherwise unactivated C-H bonds. nih.gov The picolinamide acts as a bidentate directing group, coordinating to the metal catalyst (commonly palladium) through the pyridine nitrogen and the amide oxygen. This brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. rsc.org

Picolinamide-directed C-H activation has been successfully applied to a variety of transformations, including:

Arylation nih.govrsc.org

Alkylation researchgate.net

Alkenylation researchgate.net

Acetoxylation researchgate.net

The regioselectivity of these reactions is a key advantage, with γ-C(sp³)–H bonds of alkylamines and β-C(sp³)–H bonds of carboxylic acid derivatives being common targets. rsc.orgmdpi.com The formation of a stable five- or six-membered palladacycle intermediate is crucial for this selectivity. researchgate.netrsc.org

While specific studies on this compound as a directing group were not found, the principles of picolinamide-directed C-H activation are well-established. The electronic properties of the directing group can influence the efficiency of the catalytic cycle. The electron-withdrawing bromo and cyano groups in the 6-bromo-5-cyanopicolinamide (B13660799) derivative would likely impact the electronic nature of the palladium center in the catalytic intermediates.

Influence of Substituents on Aromatic Electron Withdrawal and Coupling Reaction Reactivity

The bromo and cyano substituents at the 6- and 5-positions of the picolinic acid ring, respectively, are both electron-withdrawing groups. aip.org Their presence significantly influences the electronic properties of the aromatic ring and its reactivity in coupling reactions.

Aromatic Electron Withdrawal: Both the bromo and cyano groups withdraw electron density from the pyridine ring through inductive and resonance effects. This makes the ring more electron-deficient, which can affect its reactivity in various chemical transformations. For example, an electron-deficient ring is more susceptible to nucleophilic aromatic substitution but less reactive in electrophilic aromatic substitution. acs.org

Reactivity in Coupling Reactions: The bromine atom at the 6-position is a common handle for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netuzh.ch These palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide in these coupling reactions can be influenced by the electronic nature of the other substituents on the ring. The electron-withdrawing cyano group can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

Table 2: Influence of Substituents on Reactivity

SubstituentPositionElectronic EffectImpact on Reactivity
Bromo6Electron-withdrawing- Enables cross-coupling reactions (e.g., Suzuki, Heck) - Increases susceptibility to nucleophilic aromatic substitution
Cyano5Electron-withdrawing- Enhances electrophilicity of the ring - Can increase the rate of oxidative addition in cross-coupling reactions

The combination of a carboxylic acid, a cyano group, and a bromo substituent on the same pyridine ring makes this compound a highly functionalized and versatile building block for the synthesis of complex heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound is anticipated to display distinct signals corresponding to the two aromatic protons on the pyridine ring and the acidic proton of the carboxylic acid group. The pyridine ring protons, H-3 and H-4, form an AX spin system, which would theoretically result in two doublets.

The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine atom, the cyano group, and the carboxylic acid group would deshield the ring protons, causing them to resonate at a lower field. The proton at the H-4 position is expected to appear at a lower field (higher ppm value) than the H-3 proton due to the anisotropic effect of the adjacent cyano group. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very low field, often above 10 ppm, and its exact position is dependent on solvent and concentration. jove.com

Expected ¹H NMR Data for this compound:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 8.0 - 8.3 Doublet (d) ~8.0
H-4 8.4 - 8.7 Doublet (d) ~8.0
-COOH >10 Broad Singlet (br s) -

Note: These are predicted values based on analogous structures.

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound would provide information on each unique carbon atom in the molecule. The pyridine ring itself would account for five distinct signals, with the remaining two signals corresponding to the carboxylic acid and cyano group carbons.

The chemical shifts are significantly influenced by the substituents. The carbon atom of the carboxylic acid group (C=O) is expected to be the most deshielded, appearing in the range of 160-180 ppm. jove.com The carbon of the cyano group (-C≡N) typically resonates between 115 and 130 ppm. libretexts.org The pyridine ring carbons' chemical shifts will vary based on the position and nature of the substituents. The carbon attached to the bromine (C-6) will be influenced by the heavy atom effect, while the carbon attached to the cyano group (C-5) will be deshielded. The carbon bearing the carboxylic acid group (C-2) will also be significantly deshielded. acs.org

Expected ¹³C NMR Data for this compound:

Carbon Expected Chemical Shift (δ, ppm)
C-2 148 - 152
C-3 128 - 132
C-4 140 - 144
C-5 110 - 115
C-6 125 - 130
-COOH 160 - 170
-C≡N 115 - 120

Note: These are predicted values based on analogous structures.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To unequivocally assign the proton and carbon signals and to probe the through-space proximity of atoms, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the H-3 and H-4 protons, confirming their scalar coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H-3 signal to the C-3 signal and the H-4 signal to the C-4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds). It would be crucial for assigning the quaternary carbons. For instance, the H-3 proton would show correlations to C-2, C-4, and C-5, while the H-4 proton would correlate to C-2, C-3, C-5, and C-6. The carboxylic acid proton, if observable, might show a correlation to C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining spatial proximity and conformational preferences. nih.gov For a planar molecule like this compound, NOESY can confirm through-space interactions. For example, an NOE would be expected between the H-3 proton and the carboxylic acid proton, which would help to establish the conformation of the carboxylic acid group relative to the ring. In derivatives, where rotation around single bonds might be possible, NOESY is instrumental in defining the preferred conformers in solution. acs.orgacs.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tandfonline.comtandfonline.com The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features would include:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org

C=O Stretch: A strong, sharp absorption band between 1710 and 1760 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. libretexts.org Conjugation with the pyridine ring would likely place this absorption closer to the lower end of the range.

C≡N Stretch: The cyano group (C≡N) gives rise to a sharp, intense absorption in the range of 2220-2240 cm⁻¹. This region has few other interfering absorptions, making it a highly diagnostic peak for nitriles. spectroscopyonline.comhillsdale.edu

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region, usually below 600 cm⁻¹.

Expected IR Absorption Bands for this compound:

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Carboxylic Acid C=O stretch 1710 - 1730 Strong, Sharp
Cyano C≡N stretch 2220 - 2240 Strong, Sharp
Pyridine Ring C=C, C=N stretches 1400 - 1600 Medium to Strong
Pyridine Ring C-H bend (out-of-plane) 800 - 900 Medium to Strong
Bromoalkane C-Br stretch < 600 Medium

Note: These are predicted values based on general IR correlation tables.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₃BrN₂O₂), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. savemyexams.comchemguide.co.uk This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule or fragment.

The fragmentation of the molecular ion upon electron impact would likely proceed through several characteristic pathways for aromatic carboxylic acids and nitriles: jove.compitt.edu

Loss of -OH: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a prominent [M-17]⁺ peak corresponding to the acylium ion. libretexts.org

Loss of -COOH: The loss of the entire carboxyl group as a radical would result in an [M-45]⁺ peak. libretexts.org

Loss of CO: Subsequent fragmentation of the acylium ion can occur via the loss of a neutral carbon monoxide molecule.

Loss of Br: Cleavage of the C-Br bond would lead to an [M-79/81]⁺ fragment.

Loss of HCN: Aromatic nitriles can undergo fragmentation by losing a neutral HCN molecule, resulting in an [M-27]⁺ peak. miamioh.edu

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Value Identity Notes
226/228 [M]⁺ Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern.
209/211 [M-OH]⁺ Loss of hydroxyl radical.
181/183 [M-COOH]⁺ Loss of carboxyl radical.
147 [M-Br]⁺ Loss of bromine radical.
199/201 [M-HCN]⁺ Loss of hydrogen cyanide.

Note: These are predicted fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. researchgate.netnih.gov This technique can precisely measure bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of the substitution pattern on the pyridine ring. It would also reveal crucial details about the solid-state conformation, particularly the orientation of the carboxylic acid group relative to the pyridine ring.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form strong hydrogen-bonding dimers between adjacent molecules. iucr.org Other potential interactions, such as π-π stacking of the pyridine rings and halogen bonding involving the bromine atom, could also play a significant role in the supramolecular architecture. The analysis of these interactions is crucial for understanding the physical properties of the compound in the solid state. srce.hr

Principles and Methodology of X-ray Diffraction

X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.orgthesciencenotes.com The fundamental principle lies in the interaction of X-rays with the electrons of the atoms within a crystalline lattice. thesciencenotes.comwalshmedicalmedia.com When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. Due to the periodic arrangement of atoms in a crystal, the scattered waves interfere with each other. linevinnovations.com Constructive interference occurs only in specific directions, producing a diffraction pattern of spots or reflections. thesciencenotes.comcarleton.edu

The relationship between the wavelength of the X-rays (λ), the distance between crystal planes (d), and the angle of incidence (θ) at which constructive interference occurs is described by Bragg's Law:

nλ = 2d sin(θ) universallab.org

where 'n' is an integer representing the order of diffraction. By measuring the angles and intensities of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated. nih.govazom.com This electron density map allows for the determination of the precise positions of the atoms, their chemical bonds, and other structural details. wikipedia.orgiastate.edu

The methodology of X-ray diffraction involves several key steps:

Crystallization: A high-quality single crystal of the substance is required. thesciencenotes.com This is often the most challenging step. wikipedia.org

Data Collection: The crystal is mounted on a goniometer, which orients it in various positions within the X-ray beam. wikipedia.orgazom.com A detector records the diffraction patterns as the crystal is rotated. wikipedia.org

Structure Determination: The collected diffraction data, which includes the positions and intensities of the reflections, are processed to solve the phase problem and calculate the electron density map. nih.gov

Model Building and Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data. thesciencenotes.com

Crystal Growth and Preparation for Diffraction Analysis

The success of an X-ray diffraction experiment is heavily dependent on the quality of the crystal. For organic compounds like this compound, obtaining a single, well-ordered crystal of suitable size (typically >0.1 mm in all dimensions) is a critical prerequisite. wikipedia.orguzh.ch

Several techniques are commonly employed for growing high-quality single crystals from a solution:

Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated or nearly saturated solution, leading to the gradual formation of crystals. rochester.edutamu.edu The rate of evaporation can be controlled to influence crystal size and quality. muohio.edu

Slow Cooling: This technique involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution. mit.edu The solution is then cooled slowly, reducing the solubility of the compound and inducing crystallization. rochester.edumuohio.edu The cooling rate is crucial; rapid cooling often leads to the formation of many small crystals, whereas slow cooling promotes the growth of larger, higher-quality crystals. uzh.ch

Vapor Diffusion: In this method, a solution of the compound is placed in a small, open container, which is then placed inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the "anti-solvent"). mit.eduufl.edu The vapor from the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth. muohio.edu

Liquid-Liquid Diffusion: This technique involves carefully layering a solution of the compound over a less dense, miscible anti-solvent in which the compound is insoluble. jove.comiucr.org Crystals form at the interface between the two liquids as they slowly mix. jove.com

For this compound and its derivatives, the choice of solvent is critical. A solvent in which the compound is moderately soluble is often ideal. rochester.edu In some cases, using binary or even more complex solvent systems can yield better crystals. rochester.edu For instance, blue crystals of certain rhenium(V)-oxo complexes with picolinic acid derivatives have been successfully obtained from acetonitrile solutions. bg.ac.rsbg.ac.rs

Once grown, the crystals must be carefully selected and mounted for analysis. A suitable crystal should be transparent and free of visible defects like cracks or inclusions when viewed under a microscope. uzh.ch The crystal is then mounted on a goniometer head, often in a capillary tube or on a nylon loop, and centered in the X-ray beam. wikipedia.org

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, extensive hydrogen-bonding networks have been observed. nih.gov The water molecule, for example, can act as both a hydrogen-bond donor and acceptor, linking picolinic acid molecules through interactions with the carboxylic acid group and the pyridine nitrogen atom. nih.gov

The crystal structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, which also contains a bromine atom, reveals a three-dimensional network formed by intermolecular N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds. nih.gov Additionally, C—H⋯π interactions can further stabilize the molecular packing. nih.gov

Analysis of the crystal structure of 5,6-dihalonicotinic acids suggests that hydrogen bonding between the carboxylic acid groups and the nitrogen atom of the pyridine ring are significant intermolecular forces. dtic.mil The shape of the molecule also plays a role in how the molecules pack together in the crystal lattice. dtic.mil

The presence of the bromine atom and the cyano group in this compound introduces the possibility of various intermolecular interactions, including:

Hydrogen bonding: The carboxylic acid group can form strong O-H···N or O-H···O hydrogen bonds. The nitrogen of the cyano group can also act as a hydrogen bond acceptor.

Halogen bonding: The bromine atom can participate in halogen bonds (C-Br···X), which are directional interactions between a halogen atom and a Lewis base. mdpi.commdpi.com

π-π stacking: The aromatic pyridine ring can interact with neighboring rings through π-π stacking interactions. mdpi.com

Dipole-dipole interactions: The polar cyano and carboxylic acid groups will contribute to dipole-dipole interactions within the crystal lattice.

The interplay of these various intermolecular forces dictates the final three-dimensional supramolecular architecture of this compound in the solid state. researchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions within a crystal. rsc.orgnih.gov

Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

While X-ray diffraction provides unparalleled detail about the solid-state structure, other spectroscopic techniques offer complementary information about the electronic properties of the molecule.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a compound. msu.edu This technique is particularly useful for studying compounds with conjugated π-electron systems, such as the pyridine ring in this compound. msu.edu The absorption of UV or visible light promotes an electron from a lower energy molecular orbital (typically a π or non-bonding orbital) to a higher energy anti-bonding orbital (π*).

The UV-Vis spectrum of a picolinic acid derivative will show absorption bands corresponding to π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substituents on the pyridine ring. For example, the presence of the bromo and cyano groups in this compound is expected to influence the electronic transitions and thus shift the absorption maxima compared to unsubstituted picolinic acid. In a study on 6-bromo-2-naphthol, visible light irradiation was shown to facilitate photoacid-catalyzed reactions, and its UV-Vis spectrum was analyzed before and after irradiation. nsf.gov

The electronic absorption spectra of coordination complexes of picolinic acid derivatives are also informative. ionicviper.org The binding of a metal ion to the picolinic acid ligand alters the electronic structure, leading to changes in the UV-Vis spectrum.

Below is a table summarizing the physical and spectroscopic properties of this compound and a related compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₇H₃BrN₂O₂227.011805191-90-5
5-Bromo-6-cyanopicolinic acid C₇H₃BrN₂O₂227.015959741-34-5

Table 1: Compound Information. chemsrc.comcymitquimica.comchemsrc.com

Computational and Theoretical Studies on 6 Bromo 5 Cyanopicolinic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the Schrödinger equation. youtube.com These calculations can predict molecular geometry, electronic distribution, and energetic stability.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. ijret.org For 6-bromo-5-cyanopicolinic acid, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Electronic Properties: Predict properties such as dipole moment, polarizability, and the distribution of atomic charges (e.g., Mulliken charges), which indicate the polarity and reactivity of different parts of the molecule. ijret.org

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability. ijret.org

Simulate Spectroscopic Data: DFT can be used to compute theoretical vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C NMR), which can be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net

A hypothetical DFT study on this compound at a common level of theory, such as B3LYP/6-311++G(d,p), could yield the data presented in the interactive table below. researchgate.net

Hypothetical DFT-Calculated Properties for this compound

Property Hypothetical Value Unit Significance
Total Energy -2850.123 Hartrees Thermodynamic stability
HOMO Energy -7.12 eV Electron-donating ability
LUMO Energy -2.45 eV Electron-accepting ability
HOMO-LUMO Gap 4.67 eV Chemical reactivity and stability

Note: The data in this table is illustrative and not based on actual experimental or published computational results for this compound.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy. While computationally more demanding than DFT, they are often used as benchmarks for high-accuracy energy calculations and for systems where DFT may not be as reliable. For this compound, these methods could be used to obtain highly accurate energies for comparing the stability of different isomers or conformations.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for exploring how a molecule might react, providing insights that are often difficult to obtain through experiments alone.

By modeling a proposed reaction, such as the hydrolysis of the cyano group or a substitution reaction at the bromine-bearing carbon, computational chemistry can map out the entire energy landscape of the reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net For instance, DFT calculations have been used to elucidate the mechanism of Cu-catalyzed "click reactions" involving picolinic acid-based polymers. nih.gov Such an approach for this compound would clarify the step-by-step process of its potential transformations.

Once the reaction pathway is mapped, key energetic parameters can be calculated.

Thermodynamic Parameters: The difference in energy between reactants and products determines the reaction's enthalpy (ΔH) and Gibbs free energy (ΔG), indicating whether a reaction is energetically favorable.

Kinetic Parameters: The energy of the transition state relative to the reactants determines the activation energy (Ea). A higher activation energy implies a slower reaction rate. These calculations can help predict which of several possible reaction pathways is most likely to occur.

Hypothetical Reaction Parameters for a Substitution Reaction

Parameter Hypothetical Value Unit Significance
Activation Energy (Ea) 25.5 kcal/mol Kinetic barrier to reaction
Enthalpy of Reaction (ΔH) -15.2 kcal/mol Exothermic/Endothermic nature

Note: The data in this table is illustrative and not based on actual experimental or published computational results for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations treat atoms as classical particles moving according to a force field, allowing for the exploration of molecular behavior on longer timescales.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Investigate the rotation around single bonds, such as the bond connecting the carboxylic acid group to the pyridine (B92270) ring, to identify the most stable and populated conformations in different environments (e.g., in a vacuum or in a solvent).

Study Intermolecular Interactions: Simulate how the molecule interacts with solvent molecules (e.g., water) or with other molecules. This is crucial for understanding its solubility and how it might bind to a biological target. researchgate.netnih.gov For example, simulations can reveal the stability of hydrogen bonds and other non-covalent interactions.

Evaluate Crystal Packing: MD can complement experimental techniques like X-ray crystallography by providing insight into the forces that govern how molecules arrange themselves in a crystal lattice. researchgate.net

By combining these computational approaches, a comprehensive theoretical understanding of this compound's chemical and physical properties can be developed, guiding future experimental work and applications.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement and guide experimental work. Density Functional Theory (DFT) is a cornerstone of these methods, balancing computational cost with high accuracy for a wide range of molecular properties. researchgate.netphyschemres.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. acs.org This process typically involves the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. acs.org The accuracy of these predictions is highly dependent on the choice of the DFT functional (e.g., B3LYP, mPW1PW91) and the basis set (e.g., 6-31+G(d,p), 6-311+G(2d,p)). researchgate.netnih.gov To improve the correlation with experimental data, systematic errors are often corrected by linearly scaling the calculated shielding values against known experimental shifts for a set of reference compounds. nih.gov This approach can reliably predict ¹H and ¹³C NMR chemical shifts for various organic molecules, including aromatic and heterocyclic systems. nih.govacs.org

Similarly, infrared (IR) frequencies can be calculated using DFT. These calculations determine the harmonic vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net The computed frequencies are typically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are often multiplied by an empirical scaling factor (e.g., 0.9613) to achieve better agreement with experimental spectra. physchemres.org The output provides a theoretical IR spectrum, detailing the frequency, intensity, and the nature of the vibrational mode (e.g., C=O stretch, C-H bend) for each peak. researchgate.net

Hypothetical Predicted Spectroscopic Data for this compound

The following table is a representative example of the type of data that would be generated from DFT calculations. The values are illustrative and not based on actual computations for this compound.

Predicted NMR Chemical Shifts (ppm)
Atom Predicted Chemical Shift (δ, ppm)
H (pyridine ring) 8.1 - 8.5
C (COOH) 165 - 170
C (CN) 115 - 120
C-Br 120 - 125

Predicted Key IR Frequencies (cm⁻¹)

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment
~3000 O-H stretch (carboxylic acid)
~2230 C≡N stretch (cyano group)
~1720 C=O stretch (carboxylic acid)
~1580 C=C/C=N ring stretch

In Silico Studies of Molecular Recognition and Binding Interactions

In silico techniques are indispensable for exploring how a molecule like this compound might interact with biological targets, such as proteins or enzymes. These computational studies are fundamental to fields like drug discovery and chemical biology. escholarship.orgresearchgate.net

Molecular docking is a primary method used to predict the preferred binding mode and affinity of a ligand within the active site of a receptor protein. nih.govnih.gov The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the target protein in various orientations and conformations. mdpi.com A scoring function is then used to estimate the binding free energy for each pose, with lower scores typically indicating a more favorable interaction. mdpi.com The results provide valuable insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. mpg.deucl.ac.uk

To further refine the understanding of the binding stability and the dynamics of the complex, molecular dynamics (MD) simulations are often performed. nih.gov MD simulations model the movement of atoms in the ligand-receptor complex over time, providing a more dynamic and realistic picture of the binding event. acs.org These simulations can help confirm the stability of the binding pose predicted by docking and reveal conformational changes in the protein or ligand upon binding. nih.govmpg.de End-point free energy calculation methods, such as MM-PBSA and MM-GBSA, can be applied to MD simulation trajectories to provide a more accurate estimation of the binding affinity. acs.org

Through these computational approaches, researchers can screen virtual libraries of compounds, prioritize candidates for experimental testing, and develop hypotheses about the structural basis for molecular recognition. nih.govacs.org

Synthetic Utility and Derivatization Pathways of 6 Bromo 5 Cyanopicolinic Acid

Formation of Esters and Amides from the Carboxylic Acid Group

The carboxylic acid group at the C2 position of the pyridine (B92270) ring is a primary site for modification, readily undergoing esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, bioavailability, and metabolic stability.

Esterification: The conversion of 6-bromo-5-cyanopicolinic acid to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a common approach. masterorganicchemistry.com This is an equilibrium process, and reaction completion is often driven by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Amidation: The formation of amides from the carboxylic acid is a cornerstone of peptide synthesis and drug discovery. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. A wide array of coupling reagents has been developed for this purpose, enabling the formation of the amide bond under mild conditions with high efficiency and minimal side reactions. hepatochem.compeptide.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for reaction. hepatochem.com The choice of coupling reagent and additives can be crucial for preventing side reactions like racemization, especially when dealing with chiral amines. peptide.com

Table 1: Common Reagents for Ester and Amide Formation

Transformation Reagent Class Specific Examples Additives/Co-reagents Typical Conditions
Esterification Acid Catalysis H₂SO₄, HCl, p-TsOH Alcohol (as reactant and solvent) Heat, removal of water masterorganicchemistry.com
Amidation Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) Room temperature, various solvents (e.g., DCM, DMF) hepatochem.compeptide.com
Amidation Phosphonium Salts BOP, PyBOP® (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) Tertiary base (e.g., DIPEA, TEA) Room temperature, aprotic solvents sigmaaldrich.combachem.com
Amidation Aminium/Uronium Salts HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU Tertiary base (e.g., DIPEA, TEA) Room temperature, aprotic solvents (e.g., DMF) sigmaaldrich.combachem.com

Transformations Involving the Bromine Substituent

The bromine atom at the C6 position is a key handle for introducing molecular complexity, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines. youtube.com The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of electron-withdrawing groups like the cyano and carboxylic acid moieties in this compound. This electronic arrangement makes the carbon atom attached to the bromine highly electrophilic and susceptible to attack by nucleophiles. youtube.com

The reaction generally proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the bromide leaving group. youtube.com These reactions are often carried out at elevated temperatures in polar aprotic solvents and may be facilitated by the use of a base. youtube.comfishersci.co.uk A variety of nucleophiles, particularly amines, are effective in this transformation. youtube.comfishersci.co.uk

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Halopyridines

Nucleophile Reagent Type Product Type Typical Conditions
Amines Primary & Secondary Amines (e.g., morpholine, piperazine) 6-Amino-5-cyanopicolinic acid derivatives Heat, Polar solvent (e.g., DMSO, DMF), often with a base (e.g., K₂CO₃) fishersci.co.uk
Alcohols Alkoxides (e.g., Sodium methoxide) 6-Alkoxy-5-cyanopicolinic acid derivatives Heat, corresponding alcohol or polar aprotic solvent youtube.com
Thiols Thiolates (e.g., Sodium thiophenoxide) 6-Thioether-5-cyanopicolinic acid derivatives Room temperature or heat, polar solvent

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify aryl halides.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.org The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net It is extensively used to synthesize biaryl and heteroaryl compounds. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. researchgate.netresearchgate.net This reaction is typically co-catalyzed by palladium and copper complexes and is carried out in the presence of an amine base, which also often serves as the solvent. soton.ac.uk The Sonogashira reaction is highly effective for synthesizing substituted alkynes, which are important precursors for many other functional groups and heterocyclic systems. researchgate.netresearchgate.net Studies on 6-bromo-3-fluoro-2-cyanopyridine, a closely related substrate, have demonstrated successful Sonogashira couplings with various terminal alkynes, highlighting the applicability of this method. soton.ac.uk

Table 3: Typical Conditions for Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Base Solvent
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids or Esters Pd(0) or Pd(II) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) + Ligand (e.g., SPhos, XPhos) K₂CO₃, K₃PO₄, Cs₂CO₃, KF Dioxane, Toluene, DMF, often with water nih.govorganic-chemistry.org
Sonogashira Terminal Alkynes Pd catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) co-catalyst (e.g., CuI) Amine base (e.g., TEA, DIPEA) THF, DMF, or the amine base itself soton.ac.uk

Reactions of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be converted into several other important functionalities, most notably amides, carboxylic acids, and amines.

The hydrolysis of nitriles is a common method for preparing carboxylic acids and can be performed under either acidic or basic conditions. google.com The reaction proceeds through an amide intermediate. google.com

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., HCl, H₂SO₄) and heat, the nitrile is first protonated, which increases its electrophilicity. A subsequent attack by water leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. google.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form the amide. Further hydrolysis of the amide under these conditions yields a carboxylate salt, which requires an acidic workup to produce the free carboxylic acid. google.com

By carefully controlling the reaction conditions, it is often possible to stop the hydrolysis at the amide stage. google.com Complete hydrolysis of the cyano group in this compound would result in the formation of 6-bromopyridine-2,5-dicarboxylic acid.

The cyano group can be reduced to a primary amine (aminomethyl group), providing a route to introduce a flexible basic side chain. This transformation is typically accomplished using powerful reducing agents or catalytic hydrogenation.

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. msu.edu The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. msu.edu

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). libretexts.org This method is often preferred in industrial settings and for substrates with functional groups that are sensitive to hydrides. However, attempts to reduce a similar substrate, methyl 4-cyanopicolinate, using catalytic hydrogenation with Pd/C were reported to be unsuccessful, suggesting that specific conditions or alternative catalysts may be required for this transformation on the picolinic acid scaffold. umsl.edu

Table 4: Common Reagents for Cyano Group Transformations

Transformation Product Reagents Typical Conditions
Complete Hydrolysis Carboxylic Acid H₂O, H⁺ (e.g., HCl, H₂SO₄) or OH⁻ (e.g., NaOH) followed by H₃O⁺ workup Heat/Reflux google.com
Partial Hydrolysis Amide H₂O, H⁺ or OH⁻ Milder conditions (e.g., lower temperature, shorter reaction time) google.com
Reduction Primary Amine 1. LiAlH₄ 2. H₂O workup Anhydrous ether or THF msu.edu
Reduction Primary Amine H₂, Catalyst (e.g., Raney Ni, Rh/Al₂O₃) High pressure, often with NH₃ to suppress side reactions libretexts.org

Strategic Use as a Synthetic Intermediate for Complex Heterocyclic Systems

Synthesis of Quinazoline Derivatives

There is currently no available scientific literature detailing the use of this compound as a direct precursor for the synthesis of quinazoline derivatives.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The scientific literature does not currently contain examples of this compound being utilized in the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Other Heterocyclic Annulations and Ring Formations

Exploration of this compound in other heterocyclic annulation and ring formation reactions has not been reported in the available scientific literature.

Development of Prodrugs and Linker Chemistries for Academic Exploration

There is no information available in the scientific literature regarding the application of this compound in the development of prodrugs or its use in linker chemistries for academic or industrial research.

Advanced Applications and Future Research Directions in Chemical Science

Role in Materials Science and Supramolecular Chemistry

Picolinic acid derivatives are recognized for their utility in materials science, primarily due to the versatile chemical handles offered by the pyridine (B92270) ring and the carboxylic acid group. These functionalities allow for coordination with metal ions and the formation of hydrogen bonds, which are fundamental to the construction of advanced materials and supramolecular structures. However, specific research into the application of 6-Bromo-5-cyanopicolinic acid in these domains has not been documented.

Surface Modification and Grafting through Carboxylic Acid Linkages

The carboxylic acid moiety of picolinic acids can, in principle, be used to anchor molecules onto various surfaces, such as metal oxides or polymers, to tailor their surface properties. This process, known as surface modification or grafting, is crucial for developing materials with enhanced biocompatibility, altered hydrophobicity, or specific recognition capabilities. Despite this general potential, there are no specific studies demonstrating the use of this compound for surface modification or grafting. The influence of the bromo and cyano substituents on the binding affinity and orientation of the molecule on a surface remains an un-investigated area.

Integration into Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The pyridine nitrogen and carboxylic acid group of picolinic acids are ideal for forming such assemblies through hydrogen bonding and metal coordination. These assemblies can have applications in areas like molecular sensing, drug delivery, and catalysis. While the fundamental principles of supramolecular chemistry suggest that this compound could act as a building block (a "tecton") in such systems, there is no published research detailing its integration into supramolecular assemblies or its use in host-guest chemistry. The specific role that the electron-withdrawing bromo and cyano groups might play in directing these non-covalent interactions is a subject for future investigation.

Catalytic Applications and Ligand Design

The ability of the picolinic acid scaffold to chelate metal ions is a key feature in the design of catalysts. The nitrogen and oxygen atoms can form a stable complex with a metal center, creating a catalytically active site. The electronic properties of the ligand, influenced by substituents, can be tuned to optimize the catalyst's performance.

Design of Metal Chelates for Catalysis (e.g., in oxidation processes)

Metal complexes derived from picolinic acid and its analogues have been explored as catalysts for various chemical transformations, including oxidation reactions. The design of these catalysts involves modifying the picolinic acid ligand to enhance the stability and reactivity of the metal center. While this is an active area of research for the general class of picolinic acids, there are no specific reports on the design or catalytic activity of metal chelates of this compound. The potential impact of the bromo and cyano substituents on the electronic structure and, consequently, the catalytic properties of a coordinated metal ion has not been explored.

Investigation of Catalytic Reaction Pathways

Understanding the mechanism of a catalytic reaction is crucial for its optimization. This involves studying the elementary steps of the catalytic cycle, including substrate binding, activation, transformation, and product release. Such mechanistic investigations are contingent on the existence of a known catalytic system. As no catalytic applications for this compound have been reported, there have been no corresponding investigations into its potential catalytic reaction pathways.

Environmental Chemistry Research

The fate and impact of chemical compounds in the environment are important areas of study. Research in environmental chemistry can include the investigation of a compound's role in pollutant degradation, its own environmental persistence, or its potential for bioremediation. For instance, some picolinic acid derivatives have been studied in the context of advanced oxidation processes for water treatment. However, a search of the scientific literature reveals no studies focused on this compound in the context of environmental chemistry research. Its potential biodegradability, toxicity, or application in environmental remediation technologies remains unknown.

Chemical Transformation and Degradation Studies (e.g., in water treatment contexts)

While specific studies on the chemical transformation and degradation of this compound in water treatment contexts are not extensively documented, its structural motifs—a brominated pyridine ring, a nitrile group, and a carboxylic acid function—suggest several potential degradation pathways. The presence of a bromine substituent makes the compound a member of the broader class of brominated organic compounds, some of which are of environmental interest.

The degradation of picolinic acid derivatives has been explored, with studies showing that aerobic biodegradation can be an effective removal method from water. Microorganisms, such as those from the genera Arthrobacter and Streptomyces, have been shown to degrade 2-picolinic acid. The initial step in the microbial degradation of such aromatic and heterocyclic compounds is often the introduction of a hydroxyl group. mdpi.com For instance, the biodegradation of picolinic acid by Rhodococcus sp. PA18 proceeds through the formation of 6-hydroxypicolinic acid. mdpi.com This suggests that a potential biotic degradation pathway for this compound could involve initial hydroxylation of the pyridine ring.

From a chemical standpoint, the hydrolysis of the nitrile group is a probable transformation. The hydrolysis of cyanopyridines can proceed to form the corresponding carboxamide and subsequently the carboxylic acid. youtube.com This reaction can be influenced by temperature and pH.

Prospects in Methodological Development in Organic Synthesis

Enabling New C-C and C-X Bond Formations

The structure of this compound, featuring a bromo-substituted pyridine ring, makes it a promising substrate for a variety of cross-coupling reactions, which are fundamental in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The bromine atom at the 6-position of the pyridine ring can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org In the case of this compound, the bromine atom can be replaced by a variety of aryl, heteroaryl, or alkyl groups through reaction with the corresponding boronic acids or boronate esters. This would allow for the synthesis of a diverse library of substituted 5-cyanopicolinic acid derivatives. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reactivity of the bromine atom in this compound would likely be influenced by the electronic effects of the nitrile and carboxylic acid groups on the pyridine ring. These electron-withdrawing groups can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.

Beyond C-C bond formation, the bromo substituent also enables the formation of C-X bonds, where X can be nitrogen, oxygen, or sulfur. For instance, Buchwald-Hartwig amination, another palladium-catalyzed reaction, could be employed to introduce various amine functionalities at the 6-position. This would involve the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a base. Such reactions are pivotal in the synthesis of pharmaceuticals and other biologically active molecules.

Unexplored Reactivity and Derivatization Potentials

The multifunctional nature of this compound presents numerous opportunities for exploring its reactivity and potential for derivatization, leading to novel chemical entities with potentially interesting properties.

The nitrile group at the 5-position is a versatile functional handle that can be transformed into a variety of other groups. For instance, it can be hydrolyzed to a carboxylic acid, creating a dicarboxylic acid derivative of pyridine. Alternatively, it can be reduced to an aminomethyl group, introducing a basic center into the molecule. The nitrile group could also participate in cycloaddition reactions, providing a route to more complex heterocyclic systems.

The carboxylic acid group at the 2-position can be readily converted into esters, amides, or acid chlorides. These derivatives could serve as building blocks for the synthesis of larger molecules. For example, coupling the carboxylic acid with various amines would lead to a library of picolinamide (B142947) derivatives.

Furthermore, the pyridine nitrogen atom itself can be a site of reactivity. It can be N-oxidized to the corresponding pyridine N-oxide, which can alter the electronic properties of the ring and influence the reactivity of the other substituents. For example, the activation of 6-bromoquinoline by nitration has been shown to facilitate nucleophilic substitution of the bromine atom. semanticscholar.orgresearchgate.net A similar activation strategy could potentially be applied to this compound.

The combination of the bromo, cyano, and carboxylic acid functionalities on a pyridine scaffold offers a rich platform for the development of novel compounds. For instance, sequential or one-pot multi-component reactions could be designed to modify two or more of these functional groups simultaneously, leading to a rapid increase in molecular complexity. The exploration of these derivatization potentials could lead to the discovery of new compounds with applications in medicinal chemistry, materials science, and agrochemicals.

Q & A

How can researchers optimize the synthesis of 6-Bromo-5-cyanopicolinic acid to improve yield and purity?

Basic Research Question
Methodological Answer:
Optimization begins with evaluating reaction parameters such as temperature, solvent polarity, and catalyst selection. For brominated picolinic acid derivatives, halogenation and cyano-group introduction often require controlled conditions to avoid side reactions. For example, analogous bromopyridinecarboxylic acids (e.g., 6-Bromo-2-pyridinecarboxylic acid) are synthesized via bromination of precursor pyridine derivatives under inert atmospheres, with yields improved by using anhydrous solvents and stoichiometric monitoring . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) can enhance purity. Reaction progress should be tracked using TLC or HPLC-MS to identify intermediates and byproducts .

What advanced analytical techniques are recommended for characterizing this compound, and how should data interpretation address potential structural ambiguities?

Basic Research Question
Methodological Answer:
High-resolution techniques like X-ray crystallography and 2D NMR (COSY, HSQC) are critical for structural confirmation. For brominated heterocycles, 13C^{13}\text{C} and 1H^{1}\text{H} NMR chemical shifts help distinguish positional isomers (e.g., bromine at C5 vs. C6). IR spectroscopy can confirm the presence of cyano (C≡N, ~2200 cm1^{-1}) and carboxylic acid (O-H, ~2500-3000 cm1^{-1}) groups. Mass spectrometry (HRMS-ESI) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. For ambiguous cases, compare spectral data with structurally related compounds, such as 5-Bromo-3-(trifluoromethyl)picolinic acid, to identify substitution patterns .

How should researchers design experiments to investigate the electronic effects of bromo and cyano substituents on the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
Methodological Answer:
Systematic studies should compare reactivity with analogs lacking bromo or cyano groups. For cross-coupling (e.g., Suzuki-Miyaura), vary catalysts (Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)), bases (K2_2CO3_3 vs. Cs2_2CO3_3), and solvents (DMF vs. THF). Use DFT calculations to map electron density distribution and predict activation barriers for bond formation. Kinetic studies (monitored via 19F^{19}\text{F} NMR if fluorinated partners are used) can quantify substituent effects. Reference computational models of similar compounds, such as 5-Bromo-6-methylpicolinic acid, to correlate electronic parameters (Hammett constants) with reaction rates .

What strategies are effective in resolving contradictory data regarding the solubility and stability of this compound in different solvent systems?

Advanced Research Question
Methodological Answer:
Contradictions often arise from solvent purity, temperature, or measurement techniques. Design a controlled study:

  • Solubility Tests: Use saturated solutions in DMSO, DMF, and aqueous buffers (pH 4–10), filtered and quantified via UV-Vis (λmax ~260–280 nm for pyridine derivatives).
  • Stability Assays: Incubate solutions at 25°C and 40°C, sampling at intervals for HPLC analysis to detect degradation (e.g., hydrolysis of the cyano group).
  • Reproducibility: Replicate experiments across labs using standardized protocols. Cross-reference with stability data for analogs like 4-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one, which may share degradation pathways .

What methodological considerations are critical when employing this compound as a ligand or intermediate in metal-catalyzed reactions?

Advanced Research Question
Methodological Answer:
Key considerations include:

  • Ligand Design: Assess dentate properties (monodentate vs. bidentate) via crystallography or IR. For example, the carboxylic acid group may coordinate metals, while bromine acts as a leaving site.
  • Catalytic Efficiency: Screen metal precursors (Pd, Cu, Ni) and ligands (phosphines, N-heterocyclic carbenes) to optimize turnover. Monitor reaction progress via GC-MS or in situ Raman spectroscopy.
  • Intermediate Trapping: Use low-temperature NMR to isolate and characterize metal complexes. Reference studies on bromopicolinic acid derivatives in C–N coupling reactions to identify optimal conditions .

How can researchers validate the biological activity of this compound while minimizing assay interference from its reactive functional groups?

Advanced Research Question
Methodological Answer:

  • Control Experiments: Include analogs without bromo/cyano groups to distinguish specific activity from nonspecific reactivity (e.g., redox activity of Br).
  • Cytotoxicity Assays: Test against human cell lines (HEK293, HepG2) at varying concentrations (1–100 µM) to rule out false positives from compound toxicity.
  • Target Engagement: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to putative targets. For enzyme inhibition studies (e.g., kinases), pre-incubate the compound with DTT to assess thiol-reactivity interference .

What computational approaches are most reliable for predicting the physicochemical properties of this compound?

Advanced Research Question
Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict logP, pKa, and solubility. Compare with experimental data from analogs like 5-Bromo-3-methylpicolinic acid .
  • Molecular Dynamics (MD): Simulate solvation in explicit water models (TIP3P) to assess aggregation tendencies.
  • QSPR Models: Use quantitative structure-property relationship models trained on brominated heterocycles to estimate bioavailability or partition coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.